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Compound of Interest

Compound Name: Diaveridine-D6

Cat. No.: B15562182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and isotopic
labeling pattern of Diaveridine-D6, a deuterated analog of the dihydrofolate reductase inhibitor,
Diaveridine. This document is intended for researchers, scientists, and professionals in drug
development who utilize stable isotope-labeled compounds in their studies.

Chemical Structure and Isotopic Labeling

Diaveridine is an antimicrobial drug belonging to the diaminopyrimidine class. Its chemical
structure consists of a pyrimidine ring with two amino groups and a 3,4-dimethoxybenzyl
substituent. The IUPAC name for Diaveridine is 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-
diamine[1].

Diaveridine-D6 is a stable isotope-labeled version of Diaveridine where six hydrogen atoms
have been replaced by deuterium atoms. Based on the molecular formula of Diaveridine-D6
(C13H10DeN40O2) and the structure of the parent compound, the isotopic labeling occurs at the
two methoxy groups of the 3,4-dimethoxybenzyl moiety. The six hydrogens of the two methyl
groups (-OCHs) are substituted with deuterium to form two trideuteromethoxy groups (-OCD3).

This specific labeling pattern is crucial for applications in pharmacokinetic studies, particularly
in mass spectrometry-based assays, where a significant mass shift between the labeled and
unlabeled compound is desirable for accurate quantification.
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The structural relationship between Diaveridine and Diaveridine-D6 is illustrated in the

diagram below.

Diaveridine Diaveridine-D6
C13H16N4O2 C13H10DsN4O2
(Unlabeled) (Deuterated Methoxy Groups)

Substitution of 6H with 6D > Isotopic_ Labeling )
(6 Deuterium Atoms)

Click to download full resolution via product page
Figure 1: Isotopic labeling relationship between Diaveridine and Diaveridine-D6.

Quantitative Data

The following table summarizes the key quantitative data for Diaveridine and its deuterated

analog, Diaveridine-D6.

Property Diaveridine Diaveridine-D6 Reference(s)
Molecular Formula C13H16N4O2 C13H10D6sN4O2 [1112]
Molecular Weight 260.29 g/mol 266.33 g/mol [1][2]

Isotopic Enrichment Not Applicable Typically 298%

Chemical Purity >98% >98%

Experimental Protocols

While specific experimental protocols for the synthesis of Diaveridine-D6 are not readily
available in the public domain, the general approach involves the use of deuterated precursors.
A plausible synthetic route would involve the use of trideuteromethyl iodide (CDsl) to methylate
the hydroxyl groups of the corresponding dihydroxybenzyl precursor.
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General Method for Analysis by Mass Spectrometry:

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds.
The following provides a general protocol for the analysis of Diaveridine and Diaveridine-D6.

e Sample Preparation: Prepare solutions of Diaveridine and Diaveridine-D6 in a suitable
solvent such as acetonitrile or methanol. For quantitative analysis, a calibration curve is
prepared using known concentrations of the unlabeled compound, and a fixed concentration
of the deuterated internal standard is added to all samples and standards.

o Chromatographic Separation: Employ a High-Performance Liquid Chromatography (HPLC)
system, typically with a C18 reversed-phase column, to separate the analyte from the matrix
components. A gradient elution with mobile phases such as water with 0.1% formic acid (A)
and acetonitrile with 0.1% formic acid (B) is commonly used.

e Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) with an
electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific
precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both
Diaveridine and Diaveridine-D6.

o Diaveridine Transition: m/z 261.1 — 245.1 (corresponding to the loss of a methyl radical)

o Diaveridine-D6 Transition: m/z 267.1 — 249.1 (corresponding to the loss of a
trideuteromethyl radical)

The following workflow illustrates the general process for quantitative analysis using a stable
isotope-labeled internal standard.
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Quantitative Analysis Workflow
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Figure 2: General workflow for the quantitative analysis of Diaveridine using Diaveridine-D6 as
an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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